3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide

Kinase inhibitor design Regioisomer SAR Hinge-binding geometry

Researchers requiring a structurally faithful probe for dual c-Met/Pim-1 kinase inhibition often face supply inconsistencies with regioisomeric analogs. This 6-methoxy-triazolopyridazine propanamide, with its defined pyridin-3-yl amide terminus, resolves that challenge. - Precise structural differentiation from pyridin-2-yl and pyridin-4-yl regioisomers, critical for maintaining hinge-region H-bond geometry and target engagement. - Benchmarked against compound 4g (c-Met IC50 = 0.163 µM; Pim-1 IC50 = 0.283 µM), enabling direct correlation with published dual-inhibition and apoptosis data. - Readily accessible via single-step coupling from commercially available 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid (CAS 1322604-60-3), ensuring supply chain reliability for focused library synthesis.

Molecular Formula C14H14N6O2
Molecular Weight 298.30 g/mol
Cat. No. B10983512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide
Molecular FormulaC14H14N6O2
Molecular Weight298.30 g/mol
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CCC(=O)NC3=CN=CC=C3)C=C1
InChIInChI=1S/C14H14N6O2/c1-22-14-7-5-12-18-17-11(20(12)19-14)4-6-13(21)16-10-3-2-8-15-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,21)
InChIKeyYEYYGSSGOUQQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Class Positioning for Kinase-Targeted Procurement


3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide (molecular formula C₁₅H₁₅N₇O₂, MW 325.33 g/mol) is a synthetic small-molecule amide conjugate belonging to the [1,2,4]triazolo[4,3-b]pyridazine heterocyclic class. This class has been extensively validated as a privileged scaffold for ATP-competitive kinase inhibition, particularly against the c-Met receptor tyrosine kinase and Pim-1 serine/threonine kinase [1]. The compound features a 6-methoxy substituent on the triazolopyridazine core linked via a propanamide spacer to a pyridin-3-yl amine terminus. Its core synthon, 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid (CAS 1322604-60-3), is commercially available at ≥95% purity from major suppliers including Sigma-Aldrich/Enamine, providing a reliable procurement entry point for this analog series . The compound is primarily utilized as a research tool in kinase inhibitor discovery programs, where precise structural differentiation from regioisomeric and 6-position analogs determines target engagement and selectivity outcomes.

Why Generic Substitution Risks Irreproducible Kinase Assay Results


Triazolopyridazine derivatives exhibit steep structure–activity relationships (SAR) where minor modifications produce order-of-magnitude shifts in kinase potency and selectivity. In the 2024 RSC Advances study, compound 4g displayed c-Met IC₅₀ of 0.163 μM and Pim-1 IC₅₀ of 0.283 μM, whereas its close structural analog 4a showed significantly weaker dual inhibition with mean GI% values of 55.84% versus 29.08% across the NCI 60-cell-line panel [1]. The pyridin-3-yl amide terminus of the target compound occupies a specific hydrogen-bonding geometry distinct from its pyridin-2-yl and pyridin-4-yl regioisomers—a positional change that redirects the amide NH vector and alters complementarity with the kinase hinge region [2]. Similarly, the 6-methoxy group modulates both electron density on the triazolopyridazine core and metabolic stability relative to the 6-isopropoxy or 6-chloro analogs [3]. Generic interchange among 6-methoxy-triazolopyridazine propanamides without controlling for the amide terminus regioisomer therefore introduces uncontrolled variables into kinase inhibition, cellular antiproliferation, and ADME readouts, compromising experimental reproducibility and procurement value.

Quantitative Differentiation vs. Closest Analogs


Pyridin-3-yl Amide Regioisomer and Hinge Binding

The target compound carries the propanamide-linked pyridine at the 3-position (meta), whereas the closest commercially listed regioisomers bear this substituent at the pyridin-2-yl (ortho) and pyridin-4-yl (para) positions . In c-Met kinase, the hinge region presents a specific hydrogen-bond donor–acceptor pattern; the pyridin-3-yl amide NH vector projects at an angle approximately 60° rotated relative to the pyridin-2-yl regioisomer and 120° relative to the pyridin-4-yl regioisomer, as estimated from the torsional geometry of the propanamide linker [1]. The 2008 J. Med. Chem. optimization campaign demonstrated that altering the heteroaryl amide attachment point on the triazolopyridazine scaffold shifted c-Met IC₅₀ from single-digit nanomolar to >1 μM, underscoring the sensitivity of this vector to regioisomeric perturbation [1]. No published head-to-head biochemical comparison of the three pyridinyl regioisomers exists; the differentiation presented here is based on established class-level SAR and molecular geometry considerations and is tagged as Class-level inference.

Kinase inhibitor design Regioisomer SAR Hinge-binding geometry Triazolopyridazine pharmacophore

6-Methoxy vs. 6-Isopropoxy: Permeability and Metabolic Stability

The target compound bears a 6-methoxy group (MW 325.33; predicted XLogP3 ~1.2 for the closely analogous N-(2-fluorophenyl) congener [1]). The 6-isopropoxy analog—3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide (MW 353.38; predicted XLogP3 ~2.5–3.0)—introduces additional steric bulk and lipophilicity that impacts both membrane permeability and CYP450-mediated O-dealkylation susceptibility . In the 6-alkoxy triazolopyridazine series evaluated for Pim-1 inhibition, increasing alkoxy chain length from methoxy to isopropoxy correlated with improved biochemical potency but reduced aqueous solubility by approximately 3- to 5-fold and increased metabolic clearance in human liver microsomes [2]. No direct head-to-head solubility or microsomal stability data for the target compound versus its 6-isopropoxy analog are publicly available; this assessment is tagged as Class-level inference grounded in established alkoxy SAR within the triazolopyridazine chemotype.

ADME optimization Alkoxy substitution SAR Permeability Metabolic stability

c-Met and Pim-1 Inhibition Potency Benchmarks

Direct c-Met IC₅₀ or Pim-1 IC₅₀ data for the target compound have not been reported in the peer-reviewed literature. However, the 2024 RSC Advances study established that triazolopyridazine derivatives bearing the same core scaffold achieve dual c-Met/Pim-1 inhibition: compound 4g exhibited c-Met IC₅₀ = 0.163 ± 0.01 μM and Pim-1 IC₅₀ = 0.283 ± 0.01 μM, with a mean GI% of 55.84% across the NCI 60-cell-line panel (single-dose 10⁻⁵ M screen) [1]. Earlier work by Ahmed et al. (2019) on related triazolopyridazines demonstrated that the most active derivatives (compounds 2f and 4a) showed c-Met kinase inhibition at nanomolar concentrations and selective cytotoxicity against the SR leukemia cell panel [2]. The triazolopyridazine class benchmark includes compounds with c-Met IC₅₀ values as low as 3–9.3 nM for optimized leads [2]. The target compound, by virtue of its 6-methoxy-triazolopyridazine scaffold and pyridin-3-yl propanamide terminus, occupies chemical space directly overlapping with these validated dual inhibitors and is thus positioned as a structurally faithful probe for interrogating c-Met/Pim-1 polypharmacology hypotheses.

c-Met kinase inhibition Pim-1 kinase inhibition Antiproliferative activity Triazolopyridazine pharmacophore

Commercial Precursor Advantage for Amide Library Synthesis

The target compound is synthesized via a single-step amide coupling between commercially available 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid (CAS 1322604-60-3, ≥95% purity, available from Sigma-Aldrich/Enamine as catalog ENA429358952 ) and 3-aminopyridine. In contrast, the 6-isopropoxy analog requires multi-step synthesis starting from 3,6-dichloropyridazine with subsequent alkoxylation and cyclization steps . The activated ester derivative (2,5-dioxopyrrolidin-1-yl 3-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoate, Enamine catalog EN300-51756140) is also commercially listed, further streamlining parallel amide library generation [1]. This synthetic accessibility advantage reduces procurement lead time from weeks to days for the methoxy series and enables systematic SAR exploration of the amide terminus without investing in de novo core construction.

Parallel synthesis Amide coupling Building block procurement Lead optimization

Dual c-Met/Pim-1 Inhibition vs. c-Met-Selective Agents

Published triazolopyridazine clinical candidates such as PF-04254644 (c-Met-selective; IC₅₀ = sub-nanomolar against c-Met but broad PDE family off-target activity leading to cardiotoxicity in rats [1]) exemplify the risk of excessive kinase selectivity. The 2024 dual c-Met/Pim-1 inhibitor series (Mahmoud et al.) demonstrated that balanced dual inhibition (c-Met IC₅₀ = 0.163 μM; Pim-1 IC₅₀ = 0.283 μM for compound 4g) produces a distinct cellular phenotype—S-phase cell cycle arrest in MCF-7 cells and 29.61-fold apoptosis induction over control—that is not recapitulated by c-Met-selective agents alone [2]. The target compound's structural features (6-methoxy, propanamide linker, pyridin-3-yl amide) place it precisely within the dual-inhibitor pharmacophore space identified by Mahmoud et al., distinguishing it from c-Met-selective triazolopyridazines that bear bulkier 3-aryl or quinoline substituents [1]. No direct selectivity profiling data exist for the target compound; this assessment is tagged as Class-level inference.

Dual c-Met/Pim-1 inhibition Kinase selectivity profiling Polypharmacology Anticancer lead optimization

High-Value Applications in Kinase Drug Discovery


Dual c-Met/Pim-1 Probe for Breast Cancer Models

Use the target compound as a structurally faithful probe to interrogate dual c-Met/Pim-1 inhibition in MCF-7 or MDA-MB-231 breast cancer lines. The published benchmark compound 4g (c-Met IC₅₀ = 0.163 μM; Pim-1 IC₅₀ = 0.283 μM) established that dual inhibition induces S-phase arrest and 29.61-fold apoptosis induction [1]. The target compound's pyridin-3-yl amide geometry is predicted to maintain the dual pharmacophore engagement observed for 4g, whereas pyridin-2-yl or pyridin-4-yl regioisomers would alter the H-bond network at the kinase front pocket and potentially disrupt dual activity.

Parallel Amide Library Synthesis for Kinase Profiling

Leverage the commercially available propanoic acid precursor (CAS 1322604-60-3, Sigma-Aldrich/Enamine) or its pre-activated NHS ester (EN300-51756140) [2] to generate a focused library of 20–50 amide analogs via single-step HATU- or DIC-mediated coupling. This enables systematic exploration of the amide terminus SAR while holding the 6-methoxy-triazolopyridazine core constant—a strategy that would require ≥4 synthetic steps per analog if starting from the 6-isopropoxy or 6-chloro core variants.

Methoxy vs. Isopropoxy ADME Comparator Study

Deploy the target compound alongside its 6-isopropoxy congener in parallel human liver microsome (HLM) stability and Caco-2 permeability assays. The predicted ~3–5× solubility advantage and lower logP of the 6-methoxy compound [3] provide a testable hypothesis that methoxy substitution yields superior in vitro ADME parameters while retaining kinase potency—critical data for go/no-go decisions in lead optimization programs.

Chemical Probe for c-Met-Amplified Gastric Cancer

The triazolopyridazine class has demonstrated selective antiproliferative activity against c-Met-amplified gastric cancer lines MKN-45, SNU-5, and Hs746T [4]. The target compound, with its pyridin-3-yl amide terminus and 6-methoxy substitution, is positioned to test whether the propanamide-linked pyridin-3-yl motif enhances selectivity for c-Met-driven proliferation over c-Met-independent cell lines compared to earlier triazolopyridazine leads that bear bulkier quinoline or aryl substituents.

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